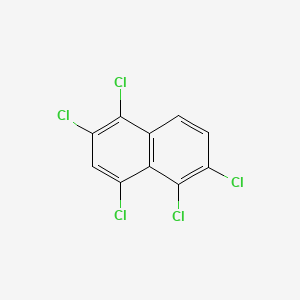

1,2,4,5,6-Pentachloronaphthalene

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,4,5,6-pentachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl5/c11-5-2-1-4-8(10(5)15)6(12)3-7(13)9(4)14/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOZENRUJCHWOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164503 | |

| Record name | 1,2,4,5,6-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150224-20-7 | |

| Record name | Naphthalene, 1,2,4,5,6-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5,6-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Sources of Pentachloronaphthalene Isomers

Unintentional Formation Mechanisms in Anthropogenic Processes

Polychlorinated naphthalenes (PCNs), including pentachloronaphthalene isomers, are primarily formed as unintentional byproducts in a range of industrial and thermal processes. Their creation often involves the presence of chlorine, organic material, and high temperatures.

Thermal Industrial Processes

High-temperature industrial activities are significant sources of unintentionally formed pentachloronaphthalenes. The combination of heat, chlorine sources, and carbonaceous materials provides the ideal environment for their synthesis.

Waste incineration is a major contributor to the environmental release of PCNs. During the combustion of municipal solid waste, hazardous waste, and medical waste, the complex mix of materials, including plastics, paper, and chlorinated substances, can lead to the formation of various chlorinated aromatic compounds. Incomplete combustion of organic materials in the presence of chlorine donors, such as PVC, can result in the de novo synthesis of PCNs on fly ash particles. The types and amounts of pollutants formed depend on the composition of the waste, the combustion conditions, and the design of the incinerator and its pollution control devices. nih.gov

The secondary smelting of non-ferrous metals, such as aluminum and copper, is another recognized source of PCNs. These processes often involve melting down scrap metal that may be contaminated with plastics, oils, and other organic materials. The high temperatures of the smelting process, in conjunction with chlorine-containing compounds present in the scrap or used as fluxing agents, facilitate the formation of pentachloronaphthalenes. Effective control of emissions in this industry requires an integrated approach that includes engineering controls, specific work practices, and the use of personal protective equipment. cdc.gov

Electric arc furnaces (EAFs) used in steelmaking can also be a source of PCNs. europa.eu EAFs use high-power electric arcs to melt scrap steel, a process that can generate temperatures exceeding 1600°C. e3s-conferences.org The scrap metal feed can contain various contaminants, including plastics and residual oils, which act as carbon sources. When combined with chlorine, which may be present in the scrap or in fluxes, the conditions are ripe for the formation of PCNs. europa.eue3s-conferences.org Similarly, iron-ore sintering, a process that involves heating a mixture of iron ore, coke, and flux to create a porous mass for the blast furnace, can also release these compounds due to the high temperatures and the presence of chlorine and carbon in the raw materials. energy.gov

The chlor-alkali industry, which produces chlorine and caustic soda through the electrolysis of brine, has been identified as a source of PCNs. wikipedia.orgepa.gov Although the primary products are elemental chlorine and sodium hydroxide, side reactions can lead to the formation of chlorinated organic compounds. wikipedia.org In older mercury cell and diaphragm cell processes, the presence of organic impurities in the brine or graphite (B72142) electrodes could lead to the synthesis of PCNs. epa.gov Studies have detected various PCN congeners in the products and waste streams of chlor-alkali plants, with hexa- and heptachloronaphthalenes being particularly abundant in some cases. who.int

The manufacturing of chlorinated solvents and paraffins can inadvertently produce pentachloronaphthalenes. Chlorinated paraffins are produced by reacting paraffin (B1166041) fractions with chlorine gas. nih.gov This process, which can be promoted by UV light, sometimes uses a solvent like carbon tetrachloride. nih.gov While the goal is to chlorinate the paraffin chains, side reactions can lead to the chlorination of any naphthalene (B1677914) or other aromatic impurities present in the paraffin feedstock, resulting in the formation of PCNs. The use of certain metal chlorides as catalysts can also influence the product mixture. nih.gov

Data on Pentachloronaphthalene Formation Sources

| Industrial Process | Key Factors for Formation |

| Waste Incineration | Incomplete combustion of organic materials in the presence of chlorine donors (e.g., PVC). nih.gov |

| Secondary Non-Ferrous Metal Smelting | Melting of contaminated scrap metal containing plastics and oils at high temperatures with chlorine sources. cdc.gov |

| Electric Arc Furnace Steelmaking | High-temperature melting of scrap steel containing organic contaminants and chlorine. europa.eue3s-conferences.org |

| Iron-Ore Sintering | High-temperature heating of iron ore, coke, and flux containing chlorine and carbon. energy.gov |

| Chlor-Alkali Processes | Side reactions during the electrolysis of brine, particularly in older cell technologies with organic impurities. wikipedia.orgepa.govwho.int |

| Chlorinated Solvent and Paraffin Synthesis | Chlorination of aromatic impurities in paraffin feedstocks during the manufacturing process. nih.gov |

Other Unintentional Sources

Beyond industrial processes, pentachloronaphthalenes are also unintentionally formed and released from more common sources. Research has indicated that household cooking can be a source of these compounds. researchgate.net Additionally, waste incineration and the disposal of products containing PCNs into landfills are considered major pathways for their release into the environment. who.int The incomplete combustion of organic matter in the presence of chlorine is a key factor in the formation of these pollutants from such sources.

Formation Mechanisms during Thermal Processes

The formation of pentachloronaphthalenes during thermal processes is complex and can occur through several mechanisms. One significant pathway is de novo synthesis , where the compounds are formed from simpler, unrelated precursor molecules under specific conditions of temperature and chemical environment. wikipedia.orgyoutube.comnih.govslideshare.net This process is a known source of polychlorinated dibenzo-p-dioxins and dibenzofurans, and a similar mechanism is proposed for PCNs.

Other proposed mechanisms include H/Cl scrambling and acetylene (B1199291) addition . In H/Cl scrambling, the rearrangement of hydrogen and chlorine atoms on the naphthalene molecule at high temperatures can lead to the formation of different isomers. The acetylene addition mechanism involves the building up of the naphthalene ring system from smaller chlorinated hydrocarbon fragments.

Historical Intentional Production and Emissions

For several decades in the 20th century, PCNs were intentionally manufactured for a variety of industrial applications.

Past Manufacturing Processes

The primary method for producing commercial PCN mixtures was the catalyzed chlorination of naphthalene . google.comgoogle.com This process typically involved reacting molten naphthalene with chlorine gas in the presence of a catalyst, such as iron(III) chloride or antimony trichloride. google.com The degree of chlorination was controlled by adjusting the reaction time and temperature. For instance, to produce mixtures rich in pentachloronaphthalenes, the chlorination would be continued until the desired physical properties, such as a wax-like consistency, were achieved. google.com The resulting technical mixtures, often sold under trade names like Halowax, were complex concoctions containing various isomers of tri-, tetra-, penta-, and hexachloronaphthalenes. nih.govresearchgate.net

Historical Production Volumes and Global Emission Estimates

Precise global production volumes for specific PCN isomers like 1,2,4,5,6-pentachloronaphthalene are scarce. However, estimates for total PCN production and emissions provide a stark picture of their historical significance. It is estimated that a total of 468,014 tonnes of PCNs were emitted from historical production and use between 1912 and 1987. springernature.comnih.gov The majority of these emissions, a staggering 96.6%, are believed to have occurred during the use phase of products containing PCNs, with 99.4% of the cumulative emissions entering the atmosphere. springernature.comnih.gov

Contemporary Emission Inventories and Source Contribution Analysis

Although intentional production has ceased in most parts of the world, PCNs, including pentachloronaphthalenes, continue to be released into the environment from unintentional sources. researchgate.netnih.gov

Modern emission inventories are crucial for understanding the current sources and their relative contributions. A 2020 global emission inventory estimated that 293.5 tonnes of PCNs were released. springernature.comnih.gov The most significant contemporary source identified was municipal waste incineration, accounting for a dominant 94.5% of total PCN emissions. nih.gov Other notable sources include cement production (1.6%) and electric arc furnace steelmaking (1.6%). nih.gov

Source contribution analysis highlights regional differences in emission profiles. In 2020, Kazakhstan was identified as the largest single emitter of PCNs, contributing 42.9% of the global total, primarily from municipal waste incineration. nih.gov Other major contributors included Russia, Armenia, Bangladesh, and China. nih.gov These inventories underscore the ongoing challenge of managing and reducing unintentional PCN emissions globally.

Environmental Occurrence and Distribution of Pentachloronaphthalenes

Aquatic Environmental Compartments

Distribution in Landfill Leachates and Waste Waters

Pentachloronaphthalenes (PeCNs), including the 1,2,4,5,6- isomer, are frequently detected in landfill leachates, which are a significant source of these contaminants to the wider environment. A study analyzing leachates from six different landfill sites found that PCN concentrations ranged from 8.0 to 12,000 pg/L. nih.gov Within this range, di- to pentachloronaphthalenes were detected in almost all samples, indicating their mobility and persistence within landfill environments. nih.gov

In these landfill leachates, pentachloronaphthalenes constituted approximately 2.1% of the total PCNs detected, with di- and trichloronaphthalenes being the most abundant homologues. semanticscholar.org The presence of PeCNs in leachate from both municipal solid waste (MSW) and industrial waste disposal sites highlights the diverse sources of these contaminants, stemming from the disposal of a wide array of consumer and industrial products. semanticscholar.orgresearchgate.net The treatment of such contaminated wastewater is crucial, with studies showing that processes like flocculation and activated carbon treatment can be more effective at removing PCNs than activated sludge treatment alone. semanticscholar.org

Terrestrial Environmental Compartments

Once released into the environment, the physical and chemical properties of pentachloronaphthalenes, particularly their high lipophilicity, cause them to adsorb strongly to soil and sediment particles. tandfonline.com This leads to their accumulation in these terrestrial and aquatic compartments.

Studies have documented the presence of PCNs in soils and sediments globally. For instance, in the Liaohe River Basin in China, total PCN concentrations in sediments ranged from 0.33 to 12.49 ng/g dry weight (dw), and in soils from 0.61 to 6.60 ng/g dw. researchgate.net In this particular study, tri- and tetrachloronaphthalenes were the dominant homologues. researchgate.net

A study near a former chlor-alkali plant revealed significantly higher concentrations, with total PCNs in sediments reaching up to 23 µg/g dry weight. epa.govacs.org Interestingly, the homolog profile in these heavily contaminated sediments was dominated by hepta- and octachloronaphthalenes. epa.govacs.org However, the profile in biota from the same area was predominated by tetra- and pentachloronaphthalenes, suggesting differences in bioavailability and uptake among the different PCN congeners. epa.govacs.org This indicates that while higher chlorinated naphthalenes are strongly bound to sediments, the moderately chlorinated congeners like pentachloronaphthalenes are more readily taken up by living organisms. epa.govacs.org

The following table summarizes PCN concentrations found in soil and sediment from a specific study:

| Sample Type | Concentration Range (ng/g dw) | Dominant Homologues |

| Sediments | 0.33–12.49 | Tri- and Tetra-CNs |

| Soils | 0.61–6.60 | Tri- and Tetra-CNs |

Table 1: Polychlorinated Naphthalene (B1677914) (PCN) Concentrations in Sediments and Soils from the Liaohe River Basin, China.

Information specifically detailing the concentrations of 1,2,4,5,6-pentachloronaphthalene in vegetation such as pine needles is limited in the available scientific literature. However, due to their semi-volatile nature, it is understood that PCNs can be transported through the atmosphere and subsequently deposited onto and partitioned into vegetation. tandfonline.com The extent of this accumulation would depend on various factors including atmospheric concentrations, the lipophilicity of the specific congener, and the characteristics of the plant species. Further research is required to quantify the levels of this compound in various types of vegetation to fully understand its distribution in terrestrial ecosystems.

Bioaccumulation and Food Web Transfer

The lipophilic nature of this compound facilitates its bioaccumulation in the fatty tissues of aquatic organisms. Once in the aquatic environment, it can be absorbed from the water, sediment, and through the diet.

Pentachloronaphthalene has been identified in fish from industrially polluted areas, confirming its uptake by aquatic life. uiowa.edu Research indicates that for most PCN congeners, bioaccumulation increases with their hydrophobicity. However, for highly chlorinated congeners like hepta- and octachloronaphthalenes, uptake can be limited by steric factors affecting membrane permeability. osti.gov This leads to a predominance of moderately chlorinated congeners, such as pentachloronaphthalenes, in the tissues of aquatic organisms. epa.govacs.org

The following table presents data on the bioaccumulation of PCNs in biota from a contaminated site:

| Biota | Total PCN Concentration (ng/g, wet weight) | Predominant PCN Homologues |

| Blue Crab | 7.3 - 48 | Tetra-, Penta-CNs |

| Striped Mullet | 2.8 - 14 | Tetra-, Penta-CNs |

Table 2: PCN Concentrations and Predominant Homologues in Biota from a Chlor-Alkali Plant Site.

While the bioaccumulation of this compound in individual organisms is established, specific experimental studies detailing its transfer and biomagnification through aquatic food chains are scarce. Biomagnification is the process whereby the concentration of a contaminant increases in successive trophic levels of a food web. researchgate.net

For a chemical to biomagnify, it must be persistent, bioavailable, and efficiently transferred from prey to predator. The properties of this compound, particularly its high persistence and lipophilicity, suggest a potential for biomagnification. However, without dedicated experimental food chain studies for this specific congener, its trophic magnification factor (TMF) remains unquantified. TMF is a measure of the average concentration increase of a chemical per trophic level. Studies on other persistent organic pollutants have shown that even compounds that bioaccumulate may not necessarily biomagnify to a significant extent, depending on the specific food web structure and the metabolic capabilities of the organisms within it. researchgate.net

Table of Chemical Compounds

| Chemical Name |

| This compound |

| Di-chloronaphthalenes |

| Tri-chloronaphthalenes |

| Tetra-chloronaphthalenes |

| Hepta-chloronaphthalenes |

| Octa-chloronaphthalenes |

| Polychlorinated naphthalenes (PCNs) |

Occurrence in Animal-Derived Foodstuffs (general environmental contamination)

The consumption of animal-derived foodstuffs is considered a primary pathway for human exposure to polychlorinated naphthalenes (PCNs). researchgate.net The presence of these compounds in products such as meat, fish, and dairy is a direct consequence of their persistence and tendency to bioaccumulate in food chains. ilo.org Livestock and farmed fish can accumulate PCNs through the ingestion of contaminated feed, which serves as a significant route of entry into the human food supply. researchgate.net

Research has shown that feed ingredients of animal origin, such as fishmeal, fish oil, and meat and bone meal, generally exhibit higher concentrations of PCNs compared to ingredients of plant origin. researchgate.net A 2004 study by Guruge et al. analyzed 75 PCN congeners in various animal feed components, detecting 61 different congeners from tri- to octa-chlorinated naphthalenes. The study found that highly chlorinated congeners, including pentachloronaphthalenes, demonstrated significant biomagnification from feed into the fat of chickens and pigs, which is attributed to their high lipophilicity. researchgate.net

The contamination of aquatic environments also leads to the accumulation of PCNs in fish. nih.gov Studies have detected pentachloronaphthalene in various fish species, indicating its prevalence in marine and freshwater ecosystems. nih.gov

Table 1: Polychlorinated Naphthalene (PCN) Concentrations in Animal Feed and Ingredients

| Sample Type | Total PCN Concentration (lipid weight) | Predominant Homologues | Region/Source |

| Feed Ingredients | 500 - 1500 pg/g | Tetrachloro-naphthalenes (42-64%) followed by Trichloro-naphthalenes (16-47%) | General Study researchgate.net |

| - Fish Meal | High End of Range | Not Specified | General Study researchgate.net |

| Mixed Animal Feed | 98 - 110 pg/g | Not Specified | General Study researchgate.net |

| Fish Oil | 29 ng/g | Not Specified | General Study nih.gov |

| Shell Powder | 56 ng/g | Not Specified | General Study nih.gov |

| *Note: Data for fish oil and shell powder are for Polychlorinated Biphenyls (PCBs), which are structurally similar persistent organic pollutants often studied alongside PCNs. Specific data for PCNs in these exact matrices was not available in the provided sources, but it illustrates the contamination potential of animal-derived feed components. nih.gov |

Table 2: Pentachloronaphthalene Concentrations in Fish

| Species | Concentration (wet weight) | Location |

| Whitefish | 0.34 ng/g | Lake in Sweden nih.gov |

| Arctic Char | 4.4 ng/g | Lake in Sweden nih.gov |

| Herring | 2.6 - 5.3 ng/g | Near Denmark and Sweden nih.gov |

Environmental Fate and Transformation Processes of Pentachloronaphthalenes

Environmental Persistence and Degradation Resistance

Pentachloronaphthalenes, including the 1,2,4,5,6-isomer, are recognized for their chemical stability and resistance to degradation in the environment. tandfonline.com This persistence is a key factor in their classification as persistent organic pollutants (POPs). Once released into the environment, these compounds can endure for long periods, leading to their widespread distribution.

Studies on related chlorinated compounds, such as pentachlorophenol (B1679276) (PCP), indicate moderate persistence under both aerobic and anaerobic conditions. cdc.gov However, the degradation of polychlorinated compounds is highly dependent on the degree and pattern of chlorination.

Table 1: General Persistence of Related Chemical Groups

| Chemical Group | General Persistence | Factors Influencing Persistence |

|---|---|---|

| Polychlorinated Naphthalenes (PCNs) | High | Degree of chlorination, environmental conditions (e.g., sunlight, microbial activity) |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Varies from low to very high | Molecular weight, environmental matrix (water vs. sediment), temperature |

Biotic Transformation Pathways

The primary mechanism for the breakdown of many organic pollutants in the environment is through the metabolic activities of microorganisms. However, the structural characteristics of 1,2,4,5,6-pentachloronaphthalene present significant challenges to microbial degradation.

The microbial degradation of aromatic hydrocarbons like naphthalene (B1677914) typically begins with the introduction of hydroxyl groups by dioxygenase enzymes. nih.govethz.ch This initial step makes the aromatic ring susceptible to cleavage and further breakdown. However, the presence of multiple chlorine atoms on the naphthalene rings of PCNs hinders this enzymatic attack, making them highly resistant to microbial degradation. youtube.com

The potential for microbial degradation of chlorinated aromatic compounds is often linked to the presence of adjacent unsubstituted carbon atoms. These sites provide a point of attack for dioxygenase enzymes to initiate the degradation process. In the case of this compound, there are two pairs of adjacent unsubstituted carbon atoms: C3-C8 and C7-C8 on the second aromatic ring.

In theory, these unsubstituted positions could serve as sites for initial enzymatic oxidation. For other classes of chlorinated compounds, such as polychlorinated biphenyls (PCBs), the presence of unsubstituted adjacent carbons is a key factor determining their biodegradability. nih.gov However, specific studies on the metabolic susceptibility of this compound related to its specific pattern of unsubstituted carbons are limited. The high degree of chlorination and the specific arrangement of chlorine atoms on the first ring likely still present a significant barrier to microbial enzymes.

Research on other polychlorinated compounds, such as PCBs, has clearly demonstrated that the degree of chlorination is a major factor influencing their biodegradability. researchgate.netnih.gov As the number of chlorine atoms increases, the rate of degradation generally decreases. researchgate.netnih.gov Isomers with more than four chlorine atoms are often significantly less susceptible to microbial attack. researchgate.net

Abiotic Transformation Pathways

In addition to biological processes, abiotic factors can also contribute to the transformation of persistent organic pollutants in the environment. For this compound, photochemical degradation is a potential, albeit likely slow, transformation pathway.

Photodegradation involves the breakdown of a chemical by light energy. This can occur through direct photolysis, where the molecule itself absorbs light, or through indirect photolysis, involving reactions with photochemically produced reactive species like hydroxyl radicals (•OH). ecetoc.org Hydroxyl radicals are highly reactive oxidants that can initiate the degradation of a wide range of organic compounds. nist.govresearchgate.net

For many organic pollutants in water and the atmosphere, reaction with hydroxyl radicals is a significant degradation pathway. cdc.gov Studies on other chlorinated aromatic compounds have shown that they can be degraded by hydroxyl radicals. The photodegradation of monochlorinated naphthalenes has been observed to proceed through pathways that include reductive dechlorination and hydroxylation. researchgate.net The photodegradation of the herbicide butachlor (B1668075) is also influenced by the presence of substances that can generate or quench reactive oxygen species.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Polychlorinated Naphthalenes (PCNs) |

| Chrysene (B1668918) |

| Pyrene (B120774) |

| Pentachlorophenol (PCP) |

| Polychlorinated Biphenyls (PCBs) |

Hydrodechlorination Reactions and Mechanisms

Hydrodechlorination is a key transformation process for polychlorinated naphthalenes (PCNs) in the environment, particularly under anaerobic (oxygen-deficient) conditions found in sediments and some soils. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, leading to the formation of less chlorinated and generally less toxic naphthalene compounds. While specific studies on this compound are limited, the mechanisms can be inferred from research on similar compounds like polychlorinated biphenyls (PCBs) and other PCNs. nih.govepa.govnih.govoup.com

Microbial Reductive Dechlorination: In anaerobic environments, specific microorganisms play a crucial role in the reductive dechlorination of chlorinated aromatic compounds. nih.govnih.gov These bacteria use the chlorinated compounds as electron acceptors in their respiration process, transferring electrons from a donor (like hydrogen) to the PCN molecule. clu-in.orgregenesis.com This process is often sequential, with chlorine atoms being removed one by one.

Research on PCBs shows that the position of the chlorine atom on the aromatic rings significantly influences the rate and pathway of dechlorination. epa.govoup.comnih.gov Dechlorination occurs preferentially from the meta and para positions, while ortho-substituted chlorines are more resistant to removal. epa.govnih.govoup.com This selectivity is attributed to the specific enzymes (reductive dehalogenases) produced by the microorganisms. nih.gov For this compound, this suggests that the initial dechlorination steps would likely involve the removal of chlorines at the 4, 5, or 6 positions. The process can lead to the accumulation of lower-chlorinated naphthalenes, which may be more susceptible to further degradation by other microorganisms. nih.gov

Abiotic Reductive Dechlorination: Hydrodechlorination can also occur abiotically, driven by chemical reductants in the environment. A significant mechanism is reductive dechlorination by zero-valent iron (ZVI). dtic.mil ZVI, which can be naturally present or used in environmental remediation technologies, can donate electrons directly to the chlorinated molecule, causing the cleavage of the carbon-chlorine bond. dtic.milnih.gov

The process at the ZVI surface can occur through several pathways:

Direct Electron Transfer: The iron metal surface acts as the electron donor. dtic.mil

Reaction with Atomic Hydrogen: The corrosion of iron in water produces atomic hydrogen, which can subsequently reduce the chlorinated compound. nih.gov

Reaction with Ferrous Iron (Fe²⁺): The corrosion process also releases dissolved ferrous iron, which can act as a reductant. dtic.mil

Studies on other chlorinated compounds like pentachlorophenol (PCP) demonstrate that ZVI can effectively mediate dechlorination, though the reaction rates can be influenced by factors such as surface area, the presence of other metals (creating bimetallic systems), and water chemistry. researchgate.netrsc.org For this compound, contact with ZVI in anaerobic sediments or groundwater could contribute to its degradation over time.

Environmental Partitioning and Mobility

The movement and distribution of this compound in the environment are governed by its physicochemical properties, which determine how it partitions between air, water, soil, sediment, and biota.

Adsorption to Soil and Sediments

Due to its low water solubility and high hydrophobicity, this compound has a strong tendency to adsorb to solid environmental matrices like soil and sediment. This process, known as sorption, significantly reduces its mobility in the environment. The primary factor controlling the sorption of hydrophobic organic compounds is the organic carbon content of the soil or sediment. nih.gov

The affinity of a chemical to sorb to organic carbon is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong binding to soil and sediment, limiting the compound's ability to leach into groundwater or remain dissolved in the water column. For pentachloronaphthalene, the Koc can be estimated to be around 22,400 L/kg. nih.gov Based on classification schemes, this high Koc value suggests that pentachloronaphthalene is expected to be immobile in soil. nih.gov Consequently, contaminated soils and sediments act as long-term reservoirs for this compound, releasing it slowly back into the environment.

The distribution coefficient (Kd), which describes the partitioning between the solid and water phases, is influenced not only by the organic carbon content but also by other soil properties such as clay content and pH, although organic carbon is typically the dominant factor for non-ionic, hydrophobic compounds. nih.govnih.gov

Table 1: Estimated Soil Adsorption Properties for Pentachloronaphthalene

| Parameter | Estimated Value | Implication |

|---|---|---|

| Koc (L/kg) | 22,400 nih.gov | Strong adsorption to organic matter |

| Mobility Class | Immobile nih.gov | Low potential for leaching to groundwater |

Partitioning Coefficients (e.g., octanol-water, octanol-air) and their Environmental Implications

Partitioning coefficients are critical indicators of how a chemical will be distributed among different environmental compartments.

Octanol-Water Partition Coefficient (Kow): This coefficient measures the ratio of a chemical's concentration in octanol (B41247) (a surrogate for fatty tissues) to its concentration in water at equilibrium. cdc.gov It is a key measure of a substance's hydrophobicity and potential for bioaccumulation. The logarithm of this value, log Kow, is commonly used. For pentachloronaphthalenes, log Kow values are generally high, indicating a strong tendency to partition from water into organic phases. For instance, the estimated log Kow for 1,2,3,4,5-pentachloronaphthalene (B3055934) is 7.0. nih.gov This high value suggests that this compound is highly lipophilic, meaning it will readily accumulate in the fatty tissues of organisms, leading to significant bioconcentration and biomagnification in food webs.

Octanol-Air Partition Coefficient (Koa): This coefficient describes the partitioning between octanol and air. It is important for understanding the distribution of semi-volatile organic compounds between the atmosphere and terrestrial or aquatic surfaces (e.g., soil organic matter, vegetation). Chemicals with high Koa values tend to partition to organic matter from the air.

The combination of high Kow and high Koa values for pentachloronaphthalenes indicates they are semi-volatile compounds that will partition strongly to soil, sediment, and biota from both water and air.

Table 2: Key Partitioning Coefficients for Pentachloronaphthalenes

| Coefficient | Common Log Value | Environmental Implication |

|---|---|---|

| Octanol-Water (log Kow) | ~7.0 nih.gov | High hydrophobicity and lipophilicity; strong potential for bioaccumulation in organisms. cdc.gov |

| Organic Carbon-Water (log Koc) | ~4.35 (Calculated from Koc of 22,400) nih.gov | Strong binding to soil and sediment organic matter, leading to low mobility. epa.gov |

Volatilization from Environmental Surfaces

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. For compounds like this compound, volatilization from water and soil surfaces can be a significant transport pathway into the atmosphere, allowing for long-range environmental transport. epa.gov

The tendency of a chemical to volatilize from water is described by its Henry's Law constant (HLC). The HLC for pentachloronaphthalene is estimated to be approximately 1.2 x 10⁻⁴ atm·m³/mol. nih.gov This value indicates that pentachloronaphthalene is expected to volatilize from water surfaces. nih.gov The volatilization half-life from a model river (1 meter deep) can be estimated to be as short as 8 hours, assuming no adsorption. nih.gov

Environmental Fate Modeling Approaches

Fugacity-Based Models

Fugacity-based models are a powerful and widely used tool in environmental science for assessing the multimedia fate of organic chemicals. dtic.milhenrys-law.org Fugacity, with units of pressure (Pascals), can be understood as the "escaping tendency" of a chemical from a particular phase (e.g., air, water, soil). epa.govhenrys-law.org When different environmental compartments are in equilibrium, the fugacity of a chemical is equal in all of them. henrys-law.org Chemicals diffuse from regions of high fugacity to regions of low fugacity.

These models conceptualize the environment as a series of well-mixed boxes representing different media (air, water, soil, sediment, biota). dtic.mil The models use the chemical's properties (like solubility, vapor pressure, and partition coefficients) to calculate a "fugacity capacity" (Z) for each box. epa.gov This Z value relates the concentration of the chemical to its fugacity in that specific medium.

Fugacity models are often applied in levels of increasing complexity: dtic.mil

Level I: Calculates the equilibrium distribution of a fixed amount of a chemical in a closed system, with no transport or degradation processes. It predicts where the chemical will ultimately partition.

Level II: Includes continuous emissions and removal processes like degradation and advection (inflow/outflow) but still assumes equilibrium between compartments.

Level III: Introduces intermedia transport processes (e.g., deposition from air to water, sedimentation) and does not assume equilibrium between compartments. It calculates steady-state concentrations in each medium.

Level IV: A dynamic model that describes how concentrations and distribution change over time in response to changing emissions or environmental conditions.

For a persistent and semi-volatile compound like this compound, fugacity models can effectively predict its distribution among air, water, soil, and sediment, and estimate its potential for long-range transport and bioaccumulation. clu-in.org

Markov Chain Principle in Environmental Fate Assessment

The environmental fate of chemical substances like pentachloronaphthalene can be conceptualized and predicted using various modeling techniques. One such approach is the application of the Markov Chain Principle. This principle is utilized to forecast the seasonal fate of chemicals in aquatic environments, considering various elimination pathways. nih.gov

A Markov chain model can effectively predict the seasonal variations in the distribution and transport of a chemical. nih.gov For instance, a study on phenanthrene, another polycyclic aromatic hydrocarbon, demonstrated that the primary elimination pathways were volatility and biodegradation within sediment, with notable seasonal differences. nih.gov In summer conditions, the chemical was eliminated from water and sediment relatively quickly, whereas in colder temperatures, a significant portion remained in the sediment for a much longer period. nih.gov This highlights the importance of considering seasonal factors in environmental fate assessments.

The core of the Markov Chain principle in this context is the modeling of the chemical's movement between different environmental compartments (air, water, sediment) as a series of transitions with associated probabilities. These probabilities are influenced by various environmental processes.

Key environmental processes influencing the transitions in a Markov Chain model for pentachloronaphthalenes would include:

Sorption and Desorption: The binding of the chemical to sediment particles and its subsequent release. nih.gov

Biodegradation: The breakdown of the chemical by microorganisms, primarily in the sediment. nih.gov

Volatility: The evaporation of the chemical from the water surface into the atmosphere. nih.gov

Photodegradation: The breakdown of the chemical by sunlight. nih.gov

Hydrolysis: The chemical breakdown due to reaction with water. nih.gov

By quantifying the rates of these processes under different seasonal conditions, a Markov chain model can provide valuable predictions about the long-term persistence and distribution of pentachloronaphthalene in the environment. nih.gov

Multi-media Environmental Models

The fugacity approach is a powerful concept frequently employed in these models. taylorfrancis.com Fugacity, a measure of a chemical's escaping tendency from a particular phase, helps in characterizing equilibrium, steady-state distribution, and time-dependent transport between different environmental compartments. taylorfrancis.com

Levels of Multi-media Models:

Multi-media models are often categorized into different levels of complexity:

Level I: Assumes the system is at equilibrium, with no advection or reaction processes.

Level II: Includes advection and reaction processes but still assumes equilibrium between compartments.

Level III: Represents a more realistic scenario by assuming non-equilibrium conditions between compartments, steady-state, and an open system. researchgate.net This level is particularly useful for ranking chemicals based on their environmental fate. researchgate.net

Key inputs for multi-media environmental models for pentachloronaphthalene would include:

Physical-Chemical Properties: Data on vapor pressure, water solubility, octanol-water partition coefficient (Kow), and octanol-air partition coefficient (Koa) are essential.

Environmental Properties: Characteristics of the specific environment being modeled, such as temperature, organic carbon content of soil and sediment, and wind speed.

Emission Rates: The rate at which the chemical is released into the environment.

Example of a Multi-media Fate Model Output:

The U.S. Environmental Protection Agency (EPA) has developed and distributed various multi-media models, such as the Multimedia Environmental Pollutant Assessment System (MEPAS). epa.goviaea.org MEPAS is a physics-based code that integrates source-term, transport, and exposure models to estimate contaminant concentrations and potential risks. iaea.org Such models can simulate the release of contaminants and their transport through air, groundwater, and surface water, as well as their transfer through food chains. iaea.org

More advanced models, like the Nested Exposure Model (NEM), are global in scale but can achieve high spatial resolution for a specific target region. rsc.org This is particularly important for understanding the long-range atmospheric transport of POPs. rsc.org

The equilibrium partitioning (EqP) approach is another valuable tool used within these modeling frameworks, especially for sediment. epa.gov It helps to account for the varying bioavailability of chemicals in different sediments, providing a more accurate assessment of potential risks to benthic organisms. epa.gov

Advanced Analytical Methodologies for Isomer Specific Determination of Pentachloronaphthalenes

Sample Pre-treatment and Extraction Techniques

The initial step in the analysis of pentachloronaphthalenes involves their extraction from the sample matrix. The choice of extraction technique is dictated by the nature of the sample (aqueous, solid, or air) and the physicochemical properties of PCNs, such as their lipophilicity and low water solubility. tandfonline.comtandfonline.com

Extraction from Aqueous Matrices (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Isolating pentachloronaphthalenes from aqueous samples like water is particularly challenging due to their very low concentrations and hydrophobic nature. tandfonline.com The two primary techniques employed are Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for extracting PCNs from water samples. tandfonline.comtandfonline.com This technique involves partitioning the analytes from the aqueous phase into a water-immiscible organic solvent. nih.govyoutube.com The process typically involves vigorous mixing of the water sample with solvents such as dichloromethane (B109758) (DCM) or hexane (B92381) in a separatory funnel. tandfonline.comtandfonline.com After allowing the phases to separate, the organic layer containing the PCNs is collected. libretexts.org This process is often repeated multiple times with fresh solvent to ensure a comprehensive extraction. libretexts.org

Solid Phase Extraction (SPE) has become an increasingly popular alternative to LLE due to its lower solvent consumption, higher sample throughput, and reduced formation of emulsions. sepscience.comnih.gov For PCN analysis, SPE involves passing the water sample through a cartridge packed with a solid adsorbent material. nih.govprimescholars.com Given the nonpolar nature of pentachloronaphthalenes, reversed-phase sorbents like C18-bonded silica (B1680970) are commonly used. sepscience.comobrnutafaza.hr The PCNs adsorb onto the nonpolar stationary phase, while the polar water molecules pass through. After extraction, the cartridge is dried, and the retained analytes are eluted with a small volume of an appropriate organic solvent, such as acetone (B3395972) or dichloromethane. obrnutafaza.hr

Table 1: Comparison of Extraction Techniques for Aqueous Samples

| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid phase from a liquid |

| Common Solvents | Dichloromethane, Hexane tandfonline.comtandfonline.com | C18, Polydimethylsiloxane (PDMS) sepscience.comnih.gov |

| Advantages | Well-established, simple equipment youtube.com | Lower solvent use, higher throughput, less emulsion sepscience.comnih.gov |

| Disadvantages | Large solvent volumes, emulsion formation can occur sepscience.com | Potential for cartridge clogging with complex matrices nih.gov |

Extraction from Solid and Air Samples (e.g., Soxhlet Extraction, Accelerated Solvent Extraction, Sonication)

For solid matrices such as soil, sediment, and biota, as well as for air samples collected on sorbents, different extraction techniques are required to efficiently remove the target analytes.

Soxhlet Extraction is a classic and robust technique for extracting organic compounds from solid samples. epa.gov The sample, typically mixed with a drying agent like anhydrous sodium sulfate, is placed in a thimble and continuously extracted with a cycling charge of a distilled organic solvent (e.g., dichloromethane or a hexane/acetone mixture) over an extended period, often for several hours. epa.govresearchgate.netnih.gov This exhaustive process ensures intimate contact between the sample and the solvent, leading to high extraction efficiency for PCNs. epa.gov

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), is a more modern and much faster alternative to Soxhlet extraction. thermofisher.comyoutube.com ASE uses conventional solvents at elevated temperatures and pressures, which significantly enhances the extraction efficiency. thermofisher.comlabwrench.com The high temperature increases the solubility and diffusion rates of the analytes, while the high pressure keeps the solvent in its liquid state above its boiling point. youtube.com An entire extraction can often be completed in 15-30 minutes with significantly less solvent compared to traditional methods. thermofisher.comlabwrench.com This technique is approved by the U.S. EPA for extracting a range of semi-volatile organic compounds, including those similar in nature to PCNs. youtube.comthermofisher.com

Sonication , or ultrasonic-assisted extraction, utilizes high-frequency sound waves to agitate the sample in the presence of an extraction solvent. nih.govresearchgate.net The cavitation bubbles produced by the ultrasound disrupt the sample matrix, enhancing solvent penetration and facilitating the transfer of analytes into the solvent. nih.gov This method is generally faster than Soxhlet extraction and can be effective for various solid samples. youtube.com For instance, a method involving sonication of desiccated fish tissue homogenized with C18 silica has been successfully used for the extraction of similar compounds like polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net

For air samples, PCNs are typically collected by pumping air through a filter and a solid sorbent, such as polyurethane foam (PUF) disks. The trapped compounds are then extracted from the PUF using methods like Soxhlet or ASE. researchgate.net

Purification and Cleanup Procedures (e.g., activated carbon, activated alumina, multilayered silica-gel columns)

Following extraction, the raw extracts contain not only the target pentachloronaphthalenes but also a variety of co-extracted interfering compounds (e.g., lipids, pigments, and other organochlorine compounds like PCBs). tandfonline.comresearchgate.net These interferences must be removed in a cleanup step to ensure accurate chromatographic analysis.

Multilayered Silica-Gel Columns are commonly used for this purpose. tandfonline.comresearchgate.net These columns are packed with different layers of silica gel that have been modified with sulfuric acid and sodium hydroxide. researchgate.net This combination effectively removes lipids and other oxidizable substances. The sample extract is passed through the column, and the PCNs are eluted with an organic solvent, leaving the interferences behind. google.com

Activated Alumina and Florisil are also frequently used as adsorbents in column chromatography for cleanup. tandfonline.comresearchgate.net Alumina columns are particularly effective in separating PCNs from certain interfering compounds. Florisil, a magnesium-silica gel, can be used to fractionate different classes of compounds, for example, separating PCNs from PCBs. researchgate.netresearchgate.net

Activated Carbon chromatography is a powerful technique used to separate planar compounds like dioxin-like PCNs and coplanar PCBs from non-planar organochlorine compounds. researchgate.net The unique structure of activated carbon allows it to selectively retain planar molecules, which can then be eluted separately using a strong solvent like toluene. This fractionation is crucial for isomer-specific analysis and toxicological assessment.

Table 2: Common Adsorbents for PCN Cleanup

| Adsorbent | Purpose | Eluting Solvents |

|---|---|---|

| Multilayer Silica Gel | Removal of lipids and oxidizable compounds tandfonline.comresearchgate.net | Hexane, Dichloromethane |

| Activated Alumina | General cleanup and fractionation tandfonline.comresearchgate.net | Hexane, Dichloromethane |

| Activated Carbon | Separation of planar from non-planar compounds researchgate.net | Toluene (for back-flushing planar compounds) |

Chromatographic Separation Techniques for Isomer Resolution

The instrumental analysis of pentachloronaphthalenes aims to separate and quantify individual congeners, which is essential as toxicity varies between isomers. High-Resolution Gas Chromatography (HRGC) is the cornerstone technique for this purpose. tandfonline.comresearchgate.net

High-Resolution Gas Chromatography (HRGC) with Capillary Columns

HRGC, utilizing long capillary columns, provides the high separation efficiency required to resolve the complex mixtures of PCN congeners. cdc.govepa.gov The choice of the capillary column's stationary phase is critical for achieving the desired separation. researchgate.net While complete separation of all 75 PCN congeners on a single column is not feasible, specific columns can resolve many of the most environmentally relevant and toxic isomers. cdc.govresearchgate.net

Non-polar stationary phases are widely used for the analysis of halogenated aromatic hydrocarbons, including pentachloronaphthalenes. The separation on these columns is primarily based on the boiling points of the analytes and their interactions with the stationary phase.

Agilent DB-5 and similar columns, such as the DB-5ms, feature a stationary phase of (5%-Phenyl)-methylpolysiloxane. pubcompare.aipubcompare.aihpst.cz This phase provides excellent resolving power for a wide range of semi-volatile organic compounds. gcms.cz The low-polarity nature of the DB-5 phase makes it well-suited for separating PCN congeners based on their degree of chlorination and substitution pattern. The DB-5ms variant is specifically processed for low bleed, making it ideal for use with sensitive detectors like mass spectrometers. hpst.czgcms.cz

The Agilent ULTRA-2 column also has a (5%-Phenyl)-methylpolysiloxane stationary phase and offers similar selectivity to the DB-5. Research has shown that columns with this type of liquid phase can successfully identify a large number of PCN congeners, up to 70 out of the 75 possible, in commercial mixtures like Halowax. researchgate.net However, even with these high-resolution columns, co-elution of some critical isomer pairs, such as CN-66/67, can occur, sometimes necessitating the use of multidimensional gas chromatography for complete resolution. researchgate.net

Table 3: Characteristics of Common Non-Polar HRGC Columns for PCN Analysis

| Column Name | Stationary Phase Composition | Key Features for PCN Analysis |

|---|---|---|

| Agilent DB-5 / DB-5ms | (5%-Phenyl)-methylpolysiloxane pubcompare.aipubcompare.ai | General purpose, good thermal stability, low bleed (ms version), widely used for POPs analysis. hpst.czgcms.cz |

| Agilent ULTRA-2 | (5%-Phenyl)-methylpolysiloxane researchgate.net | Similar selectivity to DB-5, demonstrated ability to separate a high number of PCN congeners. researchgate.net |

Semi-Polar Stationary Phases (e.g., DB-17, SP-2331)

The separation of complex mixtures of PCN congeners, including 1,2,4,5,6-Pentachloronaphthalene, is often achieved using capillary gas chromatography with semi-polar stationary phases. Columns such as the DB-17 (50% phenyl-methylpolysiloxane) and SP-2331 (a cyanopropyl stationary phase) are utilized for their ability to differentiate between closely related isomers. waters.com The choice of stationary phase is critical for resolving co-eluting congeners that may interfere with the accurate quantification of the target analyte.

For instance, studies on technical PCN formulations have demonstrated the capability of these columns to separate a wide range of congeners. nih.gov While complete separation of all 75 PCN congeners on a single column is not always feasible, the use of semi-polar phases significantly enhances the resolution compared to non-polar columns. The elution order of PCN congeners on these phases is influenced by factors such as the degree of chlorination and the substitution pattern on the naphthalene (B1677914) ring.

Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Isomer Separation

To overcome the limitations of single-column gas chromatography, comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful technique for the separation of complex isomeric mixtures like PCNs. nih.govchemistry-matters.comsepsolve.com GCxGC utilizes two columns with different stationary phase selectivities, providing a significant increase in peak capacity and resolving power. chemistry-matters.comsepsolve.comazom.com This enhanced separation is crucial for distinguishing this compound from other pentachloronaphthalene isomers and other co-eluting compounds. nih.govresearchgate.net

In a typical GCxGC setup, a non-polar column is often used in the first dimension, followed by a more polar or shape-selective column in the second dimension. nih.govmosh-moah.de This "normal-phase" GCxGC configuration separates compounds based on their volatility in the first dimension and their polarity in the second, resulting in a structured two-dimensional chromatogram where chemically similar compounds appear in specific regions. sepsolve.commosh-moah.de This structured elution pattern aids in the identification of unknown compounds and improves the confidence in the identification of target analytes like this compound. chemistry-matters.comazom.com

Table 1: Comparison of 1D-GC and GCxGC for Complex Sample Analysis

| Feature | One-Dimensional GC (1D-GC) | Two-Dimensional GC (GCxGC) |

| Peak Capacity | Lower, often resulting in unresolved components. azom.com | Significantly higher, enabling better separation of complex mixtures. chemistry-matters.comsepsolve.com |

| Resolution | Limited, especially for isomers and compounds with similar boiling points. azom.com | Greatly enhanced due to the use of two different stationary phases. chemistry-matters.comsepsolve.com |

| Compound Identification | Can be complicated by co-eluting interferences. azom.com | Improved due to better peak separation and structured chromatograms. chemistry-matters.comazom.com |

| Sample Preparation | May require extensive fractionation to reduce complexity. azom.com | Can often reduce or eliminate the need for fractionation. azom.com |

| Data Visualization | 2D chromatogram (signal vs. time). | 3D contour plot (retention time 1 vs. retention time 2 vs. signal intensity). chemistry-matters.commosh-moah.de |

High-Performance Liquid Chromatography (HPLC) for Fractionation

High-performance liquid chromatography (HPLC) is a valuable tool for the fractionation of complex environmental and biological samples prior to isomer-specific analysis of PCNs. usgs.govdiva-portal.org This preliminary separation step helps to reduce matrix interferences and isolate the PCN fraction from other classes of persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). tandfonline.comusgs.gov

Porous graphitic carbon (PGC) columns have proven effective for the fractionation of these compounds. usgs.gov An automated HPLC system using a PGC column can separate PCBs into different fractions based on their ortho-substitution pattern, while also providing a distinct fraction containing PCDDs and PCDFs. usgs.gov This approach offers advantages such as faster separation times and reduced solvent consumption compared to other methods. usgs.gov Reversed-phase HPLC (RP-HPLC) at high pH has also been shown to be an effective alternative for two-dimensional separations, offering improved peptide and protein coverage in proteomics, a principle that can be applied to the fractionation of complex environmental samples. nih.gov The collected fractions can then be analyzed by high-resolution gas chromatography, allowing for a more accurate determination of specific congeners like this compound.

Mass Spectrometric Detection and Identification

Following chromatographic separation, mass spectrometry (MS) is the primary technique for the detection and identification of this compound. The choice of mass spectrometric technique is critical for achieving the required sensitivity and selectivity for trace-level analysis.

High-Resolution Mass Spectrometry (HRMS/HRGC-HRMS)

High-resolution mass spectrometry (HRMS), particularly when coupled with high-resolution gas chromatography (HRGC-HRMS), is the gold standard for the analysis of dioxin-like compounds, including PCNs. waters.comresearchgate.netpublications.gc.ca HRMS instruments can distinguish between ions with very similar mass-to-charge ratios, which is essential for differentiating target analytes from matrix interferences with the same nominal mass. nih.gov This high resolving power provides a high degree of confidence in the identification and quantification of this compound, even in complex matrices. researchgate.netcdc.gov

The use of isotope dilution with 13C-labeled internal standards in HRGC-HRMS analysis further enhances the accuracy and precision of the quantification. nih.gov This technique is widely employed in environmental and food analysis for the determination of trace levels of persistent organic pollutants. waters.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS-MS)

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers an alternative approach with high selectivity and sensitivity for the analysis of PCNs. irost.irresearchgate.net In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of low levels of this compound. researchgate.net

GC-MS/MS methods have been successfully developed for the analysis of various organic contaminants in different matrices, demonstrating its robustness and reliability. irost.irresearchgate.net While perhaps not reaching the same level of mass resolution as HRMS, GC-MS/MS provides a high degree of specificity and is a powerful tool for routine monitoring.

Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS)

Electron capture negative ionization (ECNI) mass spectrometry is a highly sensitive and selective ionization technique for the analysis of electrophilic compounds like polychlorinated naphthalenes. nih.govnih.govwikipedia.org In ECNI, molecules with high electron affinity, such as chlorinated compounds, capture low-energy electrons to form negative ions. wikipedia.orgconsensus.app This process is highly specific and results in less fragmentation compared to electron ionization (EI), often producing an intense molecular ion peak which is beneficial for identification and quantification. nih.govwikipedia.org

The selectivity of ECNI-MS minimizes interference from many common matrix components, leading to lower detection limits. nih.govwikipedia.org When coupled with gas chromatography (GC/ECNI-MS), it is a powerful technique for the trace analysis of PCNs in environmental and biological samples. nih.govwiley.com

Table 2: Summary of Mass Spectrometric Techniques for Pentachloronaphthalene Analysis

| Technique | Principle | Advantages |

| HRGC-HRMS | High-resolution separation followed by high-resolution mass analysis. researchgate.netpublications.gc.ca | High selectivity and sensitivity, accurate mass measurement, high confidence in identification. waters.comnih.gov |

| GC-MS-MS | Chromatographic separation followed by tandem mass spectrometry (precursor/product ion monitoring). irost.ir | High selectivity and sensitivity, reduced background noise. researchgate.net |

| GC-ECNI-MS | Chromatographic separation followed by electron capture negative ionization mass spectrometry. wikipedia.org | High sensitivity for electrophilic compounds, high selectivity, less fragmentation. nih.govnih.govwikipedia.org |

Computational and Theoretical Studies of Pentachloronaphthalenes

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. nih.gov These calculations provide foundational data on molecular geometry, bond energies, and reactivity, which are essential for understanding the environmental and toxicological profiles of compounds like pentachloronaphthalenes.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it suitable for studying complex molecules like PCNs. researchgate.net

A key application of DFT in the study of chlorinated aromatic compounds is the calculation of carbon-chlorine (C-Cl) bond dissociation energies (BDEs). The BDE is the energy required to break a specific bond homolytically, and it is a critical parameter for predicting the initial and most favorable steps in degradation pathways. For PCNs, the C-Cl bonds are the primary targets for degradation processes such as hydrodechlorination.

Studies on related compounds, such as octachloronaphthalene (B52695), have shown that dechlorination is more favored at the α-positions (carbons 1, 4, 5, 8) than the β-positions (carbons 2, 3, 6, 7). researchgate.net This preference can be explained by calculating the relative BDEs for each C-Cl bond. DFT calculations can quantify this difference, revealing that a lower energy is required to cleave a C-Cl bond at an α-position compared to a β-position. This is often attributed to the greater stability of the resulting aryl radical at the α-position. While specific BDE values for 1,2,4,5,6-pentachloronaphthalene require dedicated calculations, the principles derived from DFT studies on similar molecules are directly applicable.

Table 1: Factors Influencing C-Cl Bond Dissociation Energy in DFT Calculations

| Factor | Description | Relevance to Pentachloronaphthalenes |

| Positional Isomerism | The position of the chlorine atom on the naphthalene (B1677914) ring (α vs. β). | DFT calculations consistently show that α-position C-Cl bonds have lower BDEs than β-position bonds, making them more susceptible to cleavage. researchgate.net |

| Electron Correlation | The interaction between electrons in the molecule. | Methods like DFT, CASPT2, and MC-PDFT are used to account for electron correlation, which is crucial for obtaining accurate BDEs. nih.gov |

| Steric Effects | Repulsive interactions between adjacent chlorine atoms. | Steric strain can weaken C-Cl bonds, lowering their BDEs and influencing the stability of the isomer. |

| Radical Stability | The stability of the naphthalene radical formed after bond cleavage. | The higher stability of α-naphthyl radicals compared to β-naphthyl radicals contributes to the lower BDE of α-C-Cl bonds. |

Pentachloronaphthalene has several isomers, each with a unique arrangement of chlorine atoms on the naphthalene core. These structural differences lead to variations in their physical, chemical, and toxicological properties. Conformational analysis using quantum chemical methods can predict the most stable three-dimensional structures and the relative energetic stabilities of these isomers.

Computational methods can calculate the total electronic energy of each PCN isomer. The isomer with the lowest energy is the most thermodynamically stable. These calculations help explain the observed distribution of isomers in commercial PCN mixtures and in environmental samples. The stability of a particular isomer is influenced by several factors, including:

Steric Hindrance: Chlorine atoms are bulky, and placing them on adjacent carbons can introduce significant steric strain, destabilizing the molecule.

Symmetry: Molecular symmetry can play a role in the energetic stability and reactivity of an isomer.

By comparing the calculated energies of different pentachloronaphthalene isomers, researchers can create a stability ranking. This information is valuable for understanding which congeners are likely to be more persistent or reactive in the environment.

Modeling of Formation and Transformation Pathways

Computational modeling extends beyond static properties to simulate the dynamic processes of chemical formation and degradation. These models are crucial for predicting how PCNs are created in industrial settings and how they transform in the environment.

Chemical kinetic models are complex systems of equations that describe the rates of individual reaction steps in a chemical process. nih.gov For PCNs, which can be formed as byproducts in high-temperature industrial processes involving chlorine and carbon sources, kinetic modeling can elucidate the dominant formation pathways.

Developing a kinetic model for PCN formation follows a hierarchical approach, similar to models for other aromatic pollutants. nih.gov This involves:

Core Mechanism: A well-validated base model for the combustion of small molecules (e.g., C0-C5). nih.gov

Aromatic Sub-mechanism: Detailed pathways for the formation and growth of aromatic rings, such as benzene (B151609) and naphthalene.

Chlorination Sub-mechanism: A set of reactions describing the interaction of chlorine species with aromatic precursors to form chlorinated naphthalenes.

Reaction pathway and sensitivity analyses can then be performed using this model to identify the most critical reactions and species leading to the formation of specific congeners like this compound. nih.gov These models are instrumental in designing industrial process modifications to minimize the unintentional production of these hazardous compounds.

Understanding the degradation mechanisms of PCNs is key to developing effective remediation technologies. Computational studies provide a molecular-level view of these processes. Research on the thermal degradation of octachloronaphthalene over iron oxide (Fe3O4) catalysts provides a strong model for how pentachloronaphthalenes might degrade. researchgate.net

These studies reveal two primary competing degradation pathways:

Hydrodechlorination: This pathway involves the sequential removal of chlorine atoms and their replacement with hydrogen atoms, leading to the formation of lower-chlorinated naphthalenes. As predicted by BDE calculations, this process preferentially starts at the α-positions. researchgate.net The degradation of octachloronaphthalene, for instance, yields specific hepta- and hexachloronaphthalene isomers, demonstrating the regioselectivity of the process. researchgate.net

Oxidation: This pathway involves the breakdown of the aromatic ring structure itself. On a catalyst surface like Fe3O4, oxygen species can attack the carbon atoms of the naphthalene ring, leading to the formation of species like naphthols and eventually smaller organic acids like formic and acetic acid. researchgate.net

Mechanistic studies combine experimental product analysis with computational calculations of intermediate and transition state energies to map out the most plausible reaction coordinates for both dechlorination and ring-opening reactions.

Table 2: Illustrative Degradation Pathways of Polychlorinated Naphthalenes

| Pathway | Description | Key Intermediates/Products (from Octachloronaphthalene studies) | Computational Insight |

| Hydrodechlorination | Stepwise removal of Cl atoms, replaced by H atoms. | Heptachloronaphthalenes, Hexachloronaphthalenes (e.g., CN-66/67), Pentachloronaphthalenes (e.g., CN-52/60). researchgate.net | DFT calculations of C-Cl BDEs predict the most likely sites for initial attack (α-positions). researchgate.net |

| Oxidation | Cleavage of the aromatic naphthalene ring. | Naphthol species, Formic acid, Acetic acid. researchgate.net | Molecular electrostatic potential calculations help identify sites on the PCN molecule susceptible to nucleophilic or electrophilic attack by catalyst surface species. researchgate.net |

Predictive Models for Environmental Behavior

Predictive models are essential tools for assessing the environmental risk of chemicals. They use a compound's physicochemical properties to forecast its distribution (fate) and movement (transport) in the environment. For PCNs, these models help estimate their partitioning between air, water, soil, and biota.

There are several types of predictive models, each with different strengths: uel.ac.uk

Empirical Models: These models are based on statistical correlations between chemical properties and observed environmental behavior. They are often used for initial screening but may lack predictive power for novel compounds.

Mechanistic Models: These models (also known as fate and transport models) are based on fundamental physical and chemical processes, such as advection, dispersion, partitioning, and degradation kinetics. They require more input data but provide a more detailed and process-oriented prediction of a chemical's environmental journey.

Machine Learning Models: These models use algorithms to learn patterns from large datasets of chemical structures and properties to predict environmental behavior. They are increasingly used to develop Quantitative Structure-Activity Relationships (QSARs) for properties like bioaccumulation potential and toxicity.

These models are crucial for regulatory agencies to perform exposure and risk assessments for chemicals like this compound, especially when extensive experimental data is unavailable. nih.gov

Isomer Characterization and Identification through Computational Approaches

The differentiation and identification of individual isomers of polychlorinated compounds are critical for understanding their specific toxicological profiles and environmental behavior. Computational approaches, particularly those based on quantum chemistry, can provide valuable insights into the structural and energetic properties of isomers, aiding in their analytical identification.

For polychlorinated naphthalenes, analytical methods such as gas chromatography-mass spectrometry (GC-MS) are commonly used for isomer separation and identification. nih.gov However, the co-elution of some isomers can make unambiguous identification challenging. Computational methods can supplement experimental data by predicting properties that can help distinguish between isomers.

For instance, theoretical calculations can determine the relative stabilities of different isomers based on their heats of formation. More stable isomers are generally more likely to be formed in thermodynamic equilibrium during industrial processes or combustion. While specific computational studies focusing on the characterization of this compound are scarce in the public domain, the principles of such studies are well-established.

Furthermore, computational methods can predict spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts or vibrational frequencies, which can be compared with experimental spectra to confirm the identity of a specific isomer. Density functional theory (DFT) is a common computational method used for such predictions. nih.gov

The following table outlines computational approaches that can be used for the characterization and identification of pentachloronaphthalene isomers.

| Computational Approach | Application in Isomer Characterization | Predicted Properties |

| Quantum Chemistry (e.g., DFT) | Determination of relative isomer stability. | Heats of formation, Gibbs free energies. |

| Quantum Chemistry (e.g., DFT) | Prediction of spectroscopic data for comparison with experimental results. | NMR chemical shifts, vibrational frequencies (IR/Raman spectra). |

| Molecular Modeling | Visualization of 3D molecular structure and electrostatic potential. | Molecular shape, charge distribution. |

常见问题

Q. Table 1. Analytical Conditions for GC-MS Analysis

| Column Type | Active Phase | Temperature Program | Reference |

|---|---|---|---|

| Capillary | CP Sil 5 CB | 60°C → 280°C at 2–5°C/min | |

| Capillary | DB-5 | 50°C → 240°C at 2–15°C/min |

Q. Table 2. Priority Data Gaps Identified in Systematic Reviews

| Endpoint | Research Need | Priority Level |

|---|---|---|

| Chronic Neurotoxicity | Longitudinal rodent models with MRI | High |

| Transgenerational Effects | Epigenetic profiling in zebrafish | Medium |

| Endocrine Disruption | In vitro receptor binding assays | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。